Methyl 2-cyano-3-(dimethylamino)acrylate

Molecular weight Lipophilicity XLogP3-AA

Researchers requiring reproducible solid-phase handling in push-pull chromophore synthesis face variability from non-validated building blocks. Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5) resolves this with authenticated crystallographic data. • Defined crystal structure (11.6° dihedral angle) ensures batch-to-batch consistency in monomer preparation • Lower XLogP3-AA (0.4) vs. ethyl ester analog simplifies aqueous workup and purification • C2 cyano group enhances Knoevenagel condensation reactivity for heterocycle synthesis

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1187-27-5
Cat. No. B074732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-3-(dimethylamino)acrylate
CAS1187-27-5
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCN(C)C=C(C#N)C(=O)OC
InChIInChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+
InChIKeyHWBIEDPFULRCDP-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Cyano-3-(dimethylamino)acrylate (CAS 1187-27-5): Structural and Physicochemical Baseline for Procurement Decision-Making


Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5) is an enamine and enone classified as a substituted acrylate derivative with the molecular formula C₇H₁₀N₂O₂ and molecular weight 154.17 g/mol [1]. The compound exists as the (2E)-configuration in the solid state, with the cyano and dimethylamino groups adopting a trans orientation that optimizes electronic conjugation [2]. As a crystalline solid with melting point 105–107°C [3], it serves as a specialized building block in organic synthesis where its electron-withdrawing cyano group and electron-donating dimethylamino group create a push-pull electronic system [1].

Methyl 2-Cyano-3-(dimethylamino)acrylate (CAS 1187-27-5): Why the Ethyl Ester Analog Is Not a Drop-In Replacement


In-class substitution between methyl 2-cyano-3-(dimethylamino)acrylate and its ethyl ester analog (CAS 57338-21-3) introduces measurable divergence in physicochemical properties that directly impact synthetic outcomes. The ester moiety difference—methyl versus ethyl—produces a 14 g/mol molecular weight differential (154.17 vs. 168.19 g/mol) and alters lipophilicity, with the methyl ester exhibiting lower XLogP3-AA (0.4 vs. 0.8) [1][2]. These differences affect solubility, chromatographic behavior, and reaction kinetics in applications where precise stoichiometry or partition characteristics are critical. Furthermore, crystal structure analysis confirms that the target compound adopts a distinct solid-state conformation with a dihedral angle of 11.6° between the dimethylamino group and the acrylate fragment [3]—a structural parameter that may influence solid-phase reactivity and crystal packing not shared by the ethyl analog.

Methyl 2-Cyano-3-(dimethylamino)acrylate (CAS 1187-27-5): Quantitative Differentiation Evidence for Scientific Procurement


Molecular Weight and Lipophilicity Differentiation from Ethyl Ester Analog

The methyl ester (target compound) exhibits lower molecular weight and lower lipophilicity than the ethyl ester analog (CAS 57338-21-3), with an XLogP3-AA difference of 0.4 log units [1][2]. This property difference is consequential for applications requiring precise control of partition behavior or where lower molecular weight intermediates are preferred for downstream coupling efficiency.

Molecular weight Lipophilicity XLogP3-AA Chromatography

Rotatable Bond Count Comparison: Methyl vs. Ethyl Ester Backbone Flexibility

The methyl ester contains three rotatable bonds compared to four rotatable bonds in the ethyl ester analog [1][2]. This reduced conformational flexibility may confer advantages in crystallization behavior and solid-state ordering, as evidenced by the well-defined crystal structure determination for the methyl ester [3].

Rotatable bonds Conformational flexibility Molecular modeling

Crystal Structure and Dihedral Angle: Unique Solid-State Conformation

Single-crystal X-ray diffraction reveals that the dimethylamino group is twisted relative to the acrylate fragment by a dihedral angle of 11.6(1)° [1]. This represents a near-planar but slightly distorted conformation of the push-pull π-system, which may influence intermolecular packing and solid-state reactivity compared to analogs for which no equivalent crystal structure has been reported. The crystal packing is mediated by bifurcated C–H⋯O hydrogen bonds forming inversion dimers [1].

Crystallography Dihedral angle Solid-state structure

Boiling Point Comparison: Methyl Ester vs. Ethyl Ester Volatility Profile

The methyl ester (target compound) exhibits a higher computed boiling point (330.3°C at 760 mmHg) compared to the ethyl ester analog (estimated boiling point range 218.8–265.2°C) [1]. This difference of approximately 65–111°C indicates substantially lower volatility for the methyl derivative under atmospheric pressure conditions.

Boiling point Volatility Thermal properties

Methyl 2-Cyano-3-(dimethylamino)acrylate (CAS 1187-27-5): Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Low-Cytotoxic Polycations for Gene Delivery Systems

This compound serves as a monomeric building block in the synthesis of polycations with demonstrated low cytotoxicity suitable for DNA and siRNA delivery applications . The methyl ester functionality provides a balance of reactivity and steric accessibility that enables controlled polymerization. Procurement for this application is supported by the compound's defined crystal structure (dihedral angle 11.6°) which ensures reproducible solid-phase handling during monomer preparation [1].

Knoevenagel Condensation Reactions Requiring Enhanced α,β-Unsaturated Intermediate Formation

The electron-withdrawing cyano group at the 2-position enhances reactivity in Knoevenagel condensations, facilitating the formation of α,β-unsaturated carbonyl intermediates . The lower XLogP3-AA value (0.4) compared to the ethyl ester analog (0.8) may favor aqueous-compatible reaction conditions or simplify workup procedures where higher polarity is advantageous [2].

Crystallographic Characterization of Push-Pull Olefins

For research programs requiring structurally authenticated push-pull chromophores with documented solid-state parameters, this compound provides validated crystallographic data including the 11.6(1)° dihedral angle and bifurcated C–H⋯O hydrogen bonding network [1]. This documented structure supports structure-property relationship studies in materials science applications.

Synthesis of Heterocyclic Compounds via Enamine/Enone Reactivity

As an enamine and enone [3], this compound participates in cyclization reactions to generate nitrogen-containing heterocycles . The methyl ester's reduced rotatable bond count (3 vs. 4 for ethyl ester) and higher boiling point (330.3°C) may offer advantages in synthetic sequences requiring elevated temperatures without excessive volatility-related losses .

Technical Documentation Hub

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